molecular formula C12H13ClFNO B2610863 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide CAS No. 874595-08-1

2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide

Cat. No. B2610863
CAS RN: 874595-08-1
M. Wt: 241.69
InChI Key: FHACDHUPEDIQBA-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide is a chemical compound with the CAS Number: 874595-08-1 . It has a molecular weight of 241.69 and its molecular formula is C12H13ClFNO . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClFNO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is 56° C . The predicted boiling point is approximately 364.1° C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the predicted refractive index is n20D 1.56 .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Study 1 : Benzothiazolinone acetamide analogs, including those similar to 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide, have been synthesized and studied for their vibrational spectra and electronic properties. They show potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and free energy of electron injection. These compounds also demonstrate non-linear optical activity and interact with Cyclooxygenase 1 (COX1) in molecular docking studies (Mary et al., 2020).

Metabolism in Human Liver Microsomes

  • Study 2 : Compounds structurally related to this compound, such as alachlor, undergo metabolism in human liver microsomes. This study highlights the metabolic pathways and the involvement of specific cytochrome P450 isoforms in these processes (Coleman et al., 1999).

Molecular Docking and Analgesic Activity

  • Study 3 : Some 2-chloro-N,N-diphenylacetamide derivatives, closely related to the chemical , have been synthesized and docked on COX-1 and COX-2 enzymes. These compounds, particularly AKM-2, exhibited significant analgesic responses in vivo, suggesting potential as analgesic agents (Kumar et al., 2019).

Antibacterial Activity Against Klebsiella pneumoniae

  • Study 4 : 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a compound similar to the one , has shown promising in vitro antibacterial activity against Klebsiella pneumoniae. This study explores its potential as a new antibacterial drug, analyzing its action on penicillin-binding protein and its pharmacokinetic profile (Cordeiro et al., 2020).

Safety and Hazards

This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302 and H314 suggest that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-cyclopropyl-N-(2-fluorobenzyl)acetamide are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHACDHUPEDIQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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